molecular formula C14H12N4O B160568 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline CAS No. 2425-95-8

4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

Cat. No. B160568
M. Wt: 252.27 g/mol
InChI Key: MJZXFMSIHMJQBW-UHFFFAOYSA-N
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Patent
US04629671

Procedure details

60 g (0.46 mole) of hydrazine sulphate was dissolved in 700 ml of oleum with 20% SO3. 137 g (1.0 mol) p-aminobenzoic acid was added at room temperature. The mixture was stirred for 2.5 hours at a temperature of 70° C. to 75° C. and then poured onto 10 liters of ice and neutralized with a concentrated sodium hydroxide solution. The resulting precipitate was filtered off, washed with water, and again filtered off. The yield was 91 g of impure product. This impure product was recrystallized in ethanol. After partial evaporation of the resulting liquid, 73.5 g of pure 2,5-bis-(p-aminophenyl)-1,3,4-oxadiazole were obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][NH2:7].[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](O)=[O:14])=[CH:11][CH:10]=1.[OH-].[Na+]>OS(O)(=O)=O.O=S(=O)=O>[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]2[O:14][C:13]([C:12]3[CH:16]=[CH:17][C:9]([NH2:8])=[CH:10][CH:11]=3)=[N:6][N:7]=2)=[CH:11][CH:10]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NN
Name
Quantity
700 mL
Type
solvent
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Two
Name
Quantity
137 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Three
Name
ice
Quantity
10 L
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2.5 hours at a temperature of 70° C. to 75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
again filtered off
CUSTOM
Type
CUSTOM
Details
This impure product was recrystallized in ethanol
CUSTOM
Type
CUSTOM
Details
After partial evaporation of the resulting liquid

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1OC(=NN1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 73.5 g
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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